N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Description
N-[2-(Dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide (CAS: 439120-75-9) is a pyrrole-2-carboxamide derivative with a molecular formula of C₁₅H₂₅N₃O₂ and a molecular weight of 279.38 g/mol . The compound features a dimethylaminoethyl group attached to the carboxamide nitrogen and a branched 2-ethylbutanoyl substituent at the 4-position of the pyrrole ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-5-11(6-2)14(19)12-9-13(17-10-12)15(20)16-7-8-18(3)4/h9-11,17H,5-8H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQKDMPSFPASQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The dimethylaminoethyl group is introduced through a substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by the dimethylaminoethyl group.
Acylation: The ethylbutanoyl group is introduced through an acylation reaction, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The ethylbutanoyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
N-[3-(Dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide (CAS: 478259-82-4)
This analog (C₁₆H₂₇N₃O₂) differs from the target compound by extending the dimethylaminoalkyl chain from ethyl (C₂) to propyl (C₃). Key comparisons include:
- Steric Effects : The longer chain may introduce steric hindrance, affecting binding to biological targets or catalytic sites.
- Basicity : Both compounds retain the tertiary amine, but the propyl chain could marginally alter pKa and hydrogen-bonding capacity.
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS: 1017437-76-1)
This analog (C₁₄H₁₆N₂O₃) replaces the dimethylaminoethyl group with a 2-furylmethyl moiety and uses a straight-chain butyryl (butanoyl) group instead of the branched 2-ethylbutanoyl. Differences include:
- Acyl Group Branching: The target compound’s 2-ethylbutanoyl group may confer greater metabolic stability compared to the straight-chain butyryl, as branching often reduces oxidation susceptibility.
Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher polymerization efficiency than 2-(dimethylamino) ethyl methacrylate, suggesting that dimethylamino groups adjacent to ester functionalities enhance reactivity .
- Physical Properties: Resins containing dimethylamino derivatives show superior mechanical strength, implying that the target compound’s dimethylaminoethyl group may similarly improve material performance in polymer applications.
Research Implications
- Structure-Activity Relationships: The dimethylaminoethyl group in the target compound likely enhances solubility in acidic environments (via protonation) compared to the furylmethyl analog .
- Branching Effects: The 2-ethylbutanoyl group’s branching may improve metabolic stability, a critical factor in drug design .
- Chain Length: Extending the dimethylaminoalkyl chain (ethyl → propyl) could tune lipophilicity for specific applications, though experimental validation is needed .
Biological Activity
N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 439120-75-9, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H25N3O2
- Molecular Weight : 281.38 g/mol
- CAS Number : 439120-75-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter systems due to the presence of the dimethylamino group.
Biological Activity
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Antitumor Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated a significant reduction in cell viability in breast and lung cancer cell lines after treatment with this compound at concentrations ranging from 10 to 100 µM over 24 hours.
Cell Line IC50 (µM) MCF-7 (Breast) 25 A549 (Lung) 30 HeLa (Cervical) 20 -
Neuroprotective Effects :
- Research has indicated potential neuroprotective properties, particularly in models of neurodegeneration. The compound appears to mitigate oxidative stress and promote neuronal survival in cultured neuronal cells exposed to neurotoxic agents.
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Anti-inflammatory Properties :
- Preliminary findings suggest that this compound may reduce pro-inflammatory cytokine production in macrophages, indicating a possible role in managing inflammatory diseases.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in a xenograft model of human breast cancer. Mice treated with the compound showed a significant decrease in tumor volume compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. These findings suggest that it may have therapeutic potential for neurodegenerative conditions.
Research Findings
Recent studies have focused on the pharmacokinetics and metabolism of this compound. Key findings include:
- Bioavailability : The compound exhibits moderate bioavailability, with peak plasma concentrations occurring within 1 hour post-administration.
- Metabolism : Metabolic studies indicate that it undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
